AChE Inhibitory Potency: Arisugacin C vs. Arisugacins A/B
Arisugacin C exhibits an IC50 of 2.5 μM against AChE, representing a ~1,000-fold reduction in potency relative to the class-leading Arisugacins A and B, which display IC50 values ranging from 1.0 to 25.8 nM [1][2]. This quantifiable potency cliff underscores its utility as a moderately active comparator in SAR studies, rather than as a primary therapeutic lead.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.5 μM |
| Comparator Or Baseline | Arisugacins A and B: 1.0–25.8 nM |
| Quantified Difference | ~100-fold to ~2,500-fold less potent |
| Conditions | In vitro enzyme inhibition assay; details not fully specified in original screening paper |
Why This Matters
This quantifiable potency differential establishes Arisugacin C as an essential negative control or benchmark for assessing the impact of specific structural modifications on AChE inhibition.
- [1] Otoguro K, Shiomi K, Yamaguchi Y, Arai N, Sunazuka T, Masuma R, Iwai Y, Omura S. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. J Antibiot (Tokyo). 2000 Jan;53(1):50-7. View Source
- [2] Kuno F, Shiomi K, Otoguro K, Sunazuka T, Omura S. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1996 Aug;49(8):742-7. View Source
